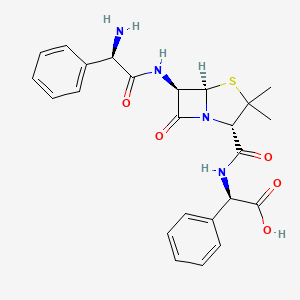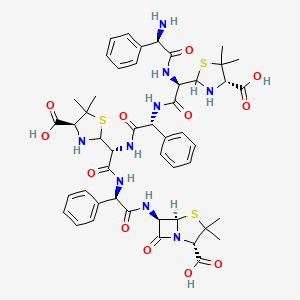![molecular formula C15H12ClNO B605561 7-Cloro-3-(p-tolil)-2H-benzo[b][1,4]oxazina CAS No. 80306-38-3](/img/structure/B605561.png)
7-Cloro-3-(p-tolil)-2H-benzo[b][1,4]oxazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AR7 es un compuesto conocido por su papel como antagonista del receptor alfa del ácido retinoico (RARα). Es un antagonista no típico del receptor alfa del ácido retinoico que activa específicamente la autofagia mediada por chaperonas sin afectar la macroautofagia
Aplicaciones Científicas De Investigación
AR7 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: AR7 se utiliza como herramienta para estudiar los mecanismos de antagonismo del receptor alfa del ácido retinoico y la autofagia mediada por chaperonas.
Biología: Se utiliza en estudios celulares para investigar el papel de la autofagia mediada por chaperonas en el control de calidad celular y la respuesta al estrés.
Medicina: AR7 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la disfunción de la autofagia, como las enfermedades neurodegenerativas y ciertos tipos de cáncer.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y como herramienta de investigación en el descubrimiento de fármacos.
Mecanismo De Acción
AR7 ejerce sus efectos activando específicamente la autofagia mediada por chaperonas. Estabiliza la interacción entre el receptor alfa del ácido retinoico y su correpresor, el correpresor 1 del receptor nuclear. Esta interacción lleva a cambios en el programa transcripcional del receptor alfa del ácido retinoico, lo que resulta en la activación selectiva de la autofagia mediada por chaperonas . Esta vía es crucial para el control de calidad celular y la degradación de proteínas citosólicas en los lisosomas.
Compuestos Similares:
Tarenflurbil: Un agonista inverso del receptor del ácido retinoico.
Acitretina: Un retinoide utilizado en el tratamiento de la psoriasis.
Adapaleno: Un agonista dual del receptor del ácido retinoico y el receptor X del retinoide utilizado en dermatología.
Singularidad de AR7: AR7 es único en su capacidad de activar específicamente la autofagia mediada por chaperonas sin afectar la macroautofagia. Esta activación selectiva lo convierte en una herramienta valiosa para estudiar el papel de la autofagia mediada por chaperonas en los procesos celulares y para desarrollar posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de AR7 implica la preparación de un derivado del ácido retinoico. El proceso normalmente incluye los siguientes pasos:
Formación de la Estructura Principal: La estructura principal de AR7 se sintetiza a través de una serie de reacciones orgánicas, incluyendo reacciones de condensación y ciclización.
Modificaciones de Grupos Funcionales: Se introducen grupos funcionales específicos en la estructura principal para lograr las propiedades químicas deseadas. Esto puede implicar halogenación, nitración u otras reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar una alta pureza.
Métodos de Producción Industrial: La producción industrial de AR7 sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para la eficiencia y la rentabilidad. Las consideraciones clave incluyen:
Condiciones de Reacción: Optimización de la temperatura, la presión y las condiciones del disolvente para maximizar el rendimiento.
Catalizadores: Uso de catalizadores apropiados para aumentar las velocidades de reacción.
Purificación: Implementación de métodos de purificación a gran escala como la destilación o la cromatografía a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones: AR7 se somete a diversas reacciones químicas, incluyendo:
Oxidación: AR7 se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar su actividad biológica.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en AR7, lo que puede cambiar su interacción con los objetivos biológicos.
Sustitución: AR7 puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros, lo que lleva a derivados con diferentes propiedades.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los halógenos (cloro, bromo) o los agentes nitrantes (ácido nítrico).
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir estados de oxidación más altos de AR7, mientras que las reacciones de sustitución pueden producir diversos derivados con grupos funcionales alterados.
Comparación Con Compuestos Similares
Tarenflurbil: An inverse agonist of the retinoic acid receptor.
Acitretin: A retinoid used in the treatment of psoriasis.
Adapalene: A dual retinoic acid receptor and retinoid X receptor agonist used in dermatology.
Uniqueness of AR7: AR7 is unique in its ability to specifically activate chaperone-mediated autophagy without affecting macroautophagy. This selective activation makes it a valuable tool for studying the role of chaperone-mediated autophagy in cellular processes and for developing potential therapeutic applications .
Propiedades
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOZLTFXYGHZPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80306-38-3 |
Source


|
| Record name | 80306-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
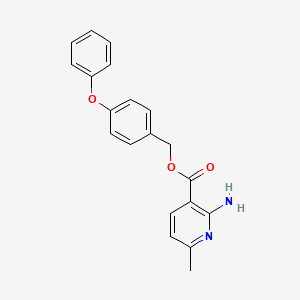

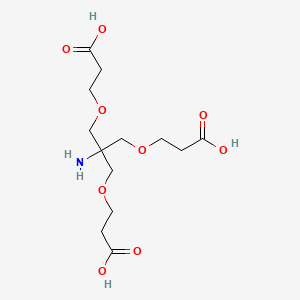
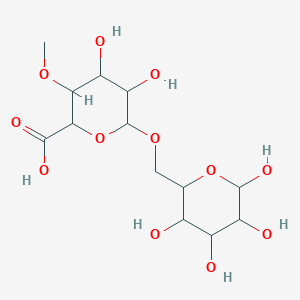
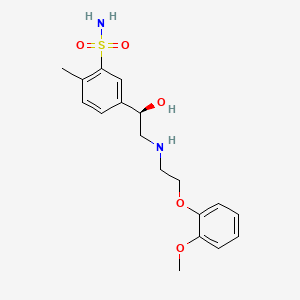
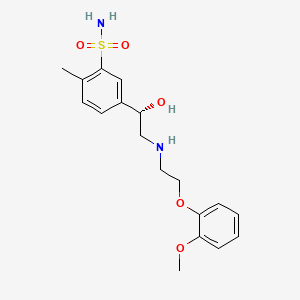
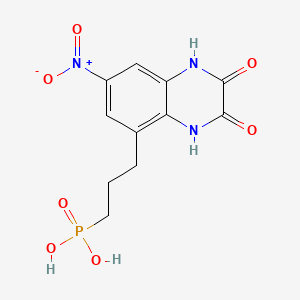
![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)
